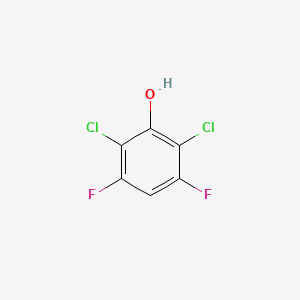

2,6-Dichloro-3,5-difluorophenol

説明

2,6-Dichloro-3,5-difluorophenol is a halogenated phenol derivative characterized by the presence of chlorine and fluorine atoms on the aromatic ring. While the provided papers do not directly discuss 2,6-Dichloro-3,5-difluorophenol, they offer insights into related compounds that can help infer some of its properties. For instance, the study of 2-fluorophenol and 2,6-difluorophenol provides information on the molecular structure of fluorinated phenols, which can be partially applicable to understanding the structure of 2,6-Dichloro-3,5-difluorophenol .

Synthesis Analysis

The synthesis of halogenated phenols typically involves the introduction of halogen atoms into the phenolic ring. Although the papers provided do not detail the synthesis of 2,6-Dichloro-3,5-difluorophenol, they describe the synthesis of complex molecules with halogenated components. For example, the synthesis of a phosphorus-containing compound with a chiral fluorinated substituent demonstrates the potential for high regio- and stereoselectivity in the synthesis of halogenated compounds . This suggests that the synthesis of 2,6-Dichloro-3,5-difluorophenol could also be achieved with careful control over the reaction conditions to ensure the desired substitution pattern.

Molecular Structure Analysis

The molecular structure of halogenated phenols is crucial in determining their reactivity and physical properties. The paper on the molecular structure of 2-fluorophenol and 2,6-difluorophenol, determined by electron diffraction, indicates that these molecules may form weak intramolecular hydrogen bonds . This information is relevant to 2,6-Dichloro-3,5-difluorophenol, as the presence of electronegative halogen atoms could similarly influence its molecular geometry and the potential for hydrogen bonding.

Chemical Reactions Analysis

While the provided papers do not discuss the chemical reactions of 2,6-Dichloro-3,5-difluorophenol specifically, they do provide examples of how halogenated phenols might react. For instance, the presence of halogen atoms can make the aromatic ring more reactive towards nucleophilic substitution reactions. The steric and electronic effects of the substituents can also influence the selectivity and outcome of such reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated phenols are influenced by their molecular structure. The study of 2-fluorophenol and 2,6-difluorophenol suggests that the intramolecular hydrogen bonding could affect the boiling point, solubility, and acidity of these compounds . By analogy, 2,6-Dichloro-3,5-difluorophenol is likely to exhibit unique properties due to the combined effects of chlorine and fluorine substituents on the phenolic ring.

科学的研究の応用

Application in Chemical Synthesis

- Summary of Application : 2,6-Dichloro-3,5-difluorophenol is used as a building block in chemical synthesis . It’s a type of organofluorine compound, which are often used in the synthesis of pharmaceuticals, agrochemicals, and polymers due to their unique properties .

- Methods of Application : The specific methods of application would depend on the particular synthesis pathway being used. Organofluorine compounds can be incorporated into a larger molecule through various chemical reactions, often involving the replacement of a hydrogen atom with a fluorine atom .

- Results or Outcomes : The outcomes of using 2,6-Dichloro-3,5-difluorophenol in chemical synthesis would depend on the specific reactions being carried out. In general, the incorporation of fluorine into a molecule can greatly influence its properties, such as its reactivity, stability, and biological activity .

Application in Pharmaceutical Synthesis

- Summary of Application : While not directly related to 2,6-Dichloro-3,5-difluorophenol, a similar compound, 2,3-Difluoro-6-nitrophenol, has been identified as a promising intermediate for the synthesis of anti-inflammatory drugs .

- Methods of Application : The compound can be used as a precursor for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as aspirin and ibuprofen .

- Results or Outcomes : The use of fluorinated intermediates in drug synthesis can lead to products with improved pharmacological properties, such as increased potency, selectivity, or metabolic stability .

Application in Proteomics Research

- Summary of Application : 2,6-Dichloro-3,5-difluorophenol may be used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could potentially be used in the synthesis of peptides or proteins, or as a labeling agent for protein identification and quantification.

- Results or Outcomes : The outcomes of using 2,6-Dichloro-3,5-difluorophenol in proteomics research would depend on the specific experiments being carried out. In general, the use of this compound could potentially enhance the sensitivity and accuracy of protein detection and quantification .

Application in Polymer Synthesis

- Summary of Application : A similar compound, 2,6-difluorophenol, undergoes oxidative polymerization in the presence of the Fe-N,N′-bis(salicylidene)ethylenediamine (salen) complex (catalyst) and hydrogen peroxide (oxidizing agent) to give poly(2,6-difluoro-1,4-phenylene oxide) .

- Methods of Application : The specific methods of application would involve the oxidative polymerization of 2,6-difluorophenol in the presence of a catalyst and an oxidizing agent .

- Results or Outcomes : The outcome of this process is the formation of a polymer, specifically poly(2,6-difluoro-1,4-phenylene oxide) .

Application in Biochemical Research

- Summary of Application : 2,6-Dichloro-3,5-difluorophenol may be used in biochemical research . This compound could potentially be used in the synthesis of biochemicals or as a labeling agent for biochemical identification and quantification.

- Results or Outcomes : The outcomes of using 2,6-Dichloro-3,5-difluorophenol in biochemical research would depend on the specific experiments being carried out. In general, the use of this compound could potentially enhance the sensitivity and accuracy of biochemical detection and quantification .

Application in Material Science

- Summary of Application : A similar compound, 2,6-difluorophenol, undergoes oxidative polymerization in the presence of the Fe-N,N′-bis(salicylidene)ethylenediamine (salen) complex (catalyst) and hydrogen peroxide (oxidizing agent) to give poly(2,6-difluoro-1,4-phenylene oxide) .

- Methods of Application : The specific methods of application would involve the oxidative polymerization of 2,6-difluorophenol in the presence of a catalyst and an oxidizing agent .

- Results or Outcomes : The outcome of this process is the formation of a polymer, specifically poly(2,6-difluoro-1,4-phenylene oxide) .

Safety And Hazards

特性

IUPAC Name |

2,6-dichloro-3,5-difluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2F2O/c7-4-2(9)1-3(10)5(8)6(4)11/h1,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBVUEUWRQAOTDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)Cl)O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382126 | |

| Record name | 2,6-dichloro-3,5-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloro-3,5-difluorophenol | |

CAS RN |

63418-08-6 | |

| Record name | 2,6-dichloro-3,5-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 63418-08-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid](/img/structure/B1303980.png)

![5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde](/img/structure/B1304005.png)

![1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1304007.png)